3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a methanesulfonate ester at the 7-position. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-15-7-5-11(9-17(15)23-2)14-8-12-4-6-13(25-26(3,20)21)10-16(12)24-18(14)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUOANOMVZNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Scaffold Construction via Von Pechmann Condensation
The coumarin backbone is typically synthesized via the Von Pechmann condensation, a classic method involving the reaction of phenols with β-keto esters under acidic conditions. For the target compound, resorcinol derivatives serve as starting materials. In a representative procedure, 4-hydroxy-7-methoxycoumarin is synthesized by condensing 2,4-dihydroxyacetophenone with ethyl acetoacetate in concentrated sulfuric acid. The methoxy group at the 7-position is introduced prior to sulfonation to avoid side reactions.
Key Reaction Parameters:
Methanesulfonation at the 7-Position
Methanesulfonation is achieved by reacting the hydroxyl group at the 7-position of the coumarin scaffold with methanesulfonyl chloride (MsCl). This step requires anhydrous conditions to prevent hydrolysis. A protocol adapted from patent literature involves dissolving 7-hydroxy-3-(3,4-dimethoxyphenyl)coumarin in dry dichloromethane, followed by dropwise addition of MsCl and triethylamine at 0–5°C.
Optimization Insights:
- Molar Ratio: A 1:1.2 ratio of coumarin to MsCl minimizes unreacted starting material.
- Base Selection: Triethylamine outperforms pyridine due to superior solubility in non-polar solvents.
- Yield: 85–92% after column chromatography.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.12–7.08 (m, 3H, aromatic), 6.94 (d, J = 8.4 Hz, 1H, H-6), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.34 (s, 3H, SO₂CH₃).
- ¹³C NMR: Distinct signals at δ 160.2 (C-2), 155.8 (C=O), and 56.1 (SO₂CH₃) confirm sulfonation.
Mass Spectrometry:
Crystallographic Validation
Single-crystal X-ray diffraction of analogous coumarin derivatives reveals planarity in the lactone ring and dihedral angles of 15–25° between the coumarin core and aryl substituents. The methanesulfonate group adopts a conformation perpendicular to the coumarin plane, minimizing steric hindrance.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight the superiority of dichloromethane over THF or DMF in sulfonation reactions, achieving 92% yield at 0°C versus 78% in DMF at 25°C. Elevated temperatures promote side reactions, including sulfonic acid formation.
Catalytic Efficiency in Cross-Coupling
Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance Suzuki coupling efficiency, reducing reaction time from 24 h to 8 h while maintaining yields >70%.
Industrial-Scale Considerations
Purification Strategies
- Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) remains the standard for lab-scale purification.
- Recrystallization: Industrial batches use methanol/diethyl ether (1:5) to yield >99% pure product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The methanesulfonate ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the methanesulfonate ester group under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl Methanesulfonate
The synthesis of this compound typically involves several key steps:
- Formation of the Chromen-2-one Core : The chromen-2-one structure can be synthesized from salicylaldehyde and ethyl acetoacetate through a condensation reaction in the presence of a base such as piperidine.
- Introduction of the 3,4-Dimethoxyphenyl Group : This is achieved via a Friedel-Crafts acylation reaction where the chromen-2-one core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Methanesulfonate Esterification : The final step involves reacting the resulting compound with methanesulfonic acid to form the methanesulfonate ester .
Biological Activities
Research indicates that 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate exhibits various biological activities:
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
Pharmacological Applications
Given its diverse biological activities, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate has potential applications in pharmacology:
Drug Development
The unique structure and biological profile make it a candidate for further development as a therapeutic agent targeting oxidative stress-related diseases, infections, and inflammatory disorders.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in developing novel materials with specific chemical functionalities .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar 3,4-dimethoxyphenyl group but different core structure and applications.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to its specific combination of a chromen-2-one core with a 3,4-dimethoxyphenyl group and a methanesulfonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a compound belonging to the chromen-2-one family, which is characterized by its unique chromenone core structure. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 6296-57-7 |
| Chemical Formula | C19H16O6S |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Similar compounds in the chromenone family have been shown to exhibit enzyme inhibition properties, particularly against cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammatory conditions.
Target Enzymes
- Cholinesterases (AChE and BChE) : These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning.
- Cyclooxygenases (COX) : These enzymes are involved in the inflammatory response and are targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Activity Studies
Research has demonstrated that 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate exhibits various biological activities:
Anti-Alzheimer's Activity
Studies indicate that compounds with similar structures can inhibit AChE and butyrylcholinesterase (BChE), which may help alleviate symptoms associated with Alzheimer's disease. For instance, certain derivatives have shown IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects through inhibition of COX enzymes. Compounds structurally related to this class have been evaluated for their ability to reduce inflammation markers in vitro.
Case Studies
- Inhibition Studies : A study evaluating various chromenone derivatives found that those with methoxy substitutions exhibited enhanced inhibitory effects on AChE compared to unsubstituted analogs. The most potent derivatives had IC50 values ranging from 5 to 20 µM against AChE .
- Cytotoxicity Assays : In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) revealed that some derivatives showed moderate cytotoxic effects, suggesting potential applications in cancer therapy .
Data Tables
The following table summarizes the biological activities reported for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate and related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate, and how are intermediates validated?
- Methodological Answer : The compound is synthesized via sulfonation of the parent coumarin derivative using methanesulfonyl chloride under anhydrous conditions. Key intermediates, such as the 7-hydroxycoumarin precursor, are validated using HPLC-UV (≥95% purity) and NMR (e.g., disappearance of the phenolic -OH peak at δ 10.2 ppm and appearance of the methanesulfonate -SO₃ group at δ 3.3 ppm). Crystallization in ethanol/water (3:1 v/v) yields pure product, as demonstrated in analogous sulfonated coumarin syntheses .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement is performed using SHELXL (via the Olex2 interface) to handle anisotropic displacement parameters and hydrogen bonding networks. The WinGX suite aids in data reduction and visualization, particularly for validating the methanesulfonate group’s orientation .
Q. What spectroscopic techniques are critical for confirming the compound’s functional groups and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
